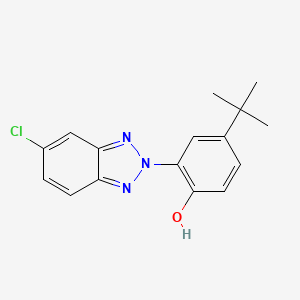

Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)-

Description

Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)- is a chemical compound known for its application as a UV absorber. It is commonly used in various industries to protect materials from the harmful effects of ultraviolet radiation. This compound is particularly effective in stabilizing polymers and coatings, making it a valuable additive in the production of plastics, paints, and other materials exposed to sunlight.

Properties

CAS No. |

3287-17-0 |

|---|---|

Molecular Formula |

C16H16ClN3O |

Molecular Weight |

301.77 g/mol |

IUPAC Name |

4-tert-butyl-2-(5-chlorobenzotriazol-2-yl)phenol |

InChI |

InChI=1S/C16H16ClN3O/c1-16(2,3)10-4-7-15(21)14(8-10)20-18-12-6-5-11(17)9-13(12)19-20/h4-9,21H,1-3H3 |

InChI Key |

IEMHIOUNBGZEAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)N2N=C3C=CC(=CC3=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzotriazole Intermediate

- The benzotriazole ring system is generally synthesized by diazotization of o-phenylenediamine derivatives followed by cyclization.

- For the 5-chloro substitution, chlorinated o-phenylenediamine precursors are used.

- The benzotriazole intermediate is then functionalized at the 2-position to allow coupling with the phenol ring.

Coupling with Substituted Phenol

- The phenol component is typically 4-(1,1-dimethylethyl)phenol (tert-butylphenol).

- The coupling reaction involves nucleophilic substitution or condensation between the benzotriazole intermediate and the phenol under controlled conditions.

- Reaction conditions such as solvent choice (e.g., ethanol, diethyl ether, hexane mixtures), temperature, and pH are optimized to maximize yield and purity.

Purification and Isolation

- After synthesis, the crude product undergoes purification steps including:

Analytical Verification

- The purified compound is verified by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) using reverse-phase columns with acetonitrile-water mobile phases.

- Mass spectrometry (GC/MS) and nuclear magnetic resonance (NMR) spectroscopy confirm the molecular structure and purity.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Notes | Typical Yield (%) |

|---|---|---|---|

| Diazotization & Cyclization | Chlorinated o-phenylenediamine, NaNO2, acid medium | Formation of 5-chlorobenzotriazole | 70-85 |

| Coupling with tert-butylphenol | Ethanol/diethyl ether/n-hexane solvent system, mild heating, pH control | Nucleophilic substitution reaction | 65-80 |

| Purification | Liquid-liquid extraction, solid-phase extraction, florisil column chromatography | Removal of impurities and by-products | >95 purity |

Note: Exact yields depend on scale and specific laboratory conditions.

Research Findings and Optimization

- Studies indicate that controlling the pH during coupling is critical to prevent side reactions and degradation of the benzotriazole ring.

- Use of mixed solvent systems enhances solubility and reaction kinetics, improving overall yield.

- The tert-butyl group on the phenol ring provides steric hindrance that stabilizes the molecule against photodegradation, which is a desired property for UV absorbers.

- Analytical methods such as reverse-phase HPLC with phosphoric acid or formic acid in the mobile phase allow for scalable purification and quality control, suitable for both analytical and preparative purposes.

Summary Table of Preparation Method Attributes

| Attribute | Description |

|---|---|

| Starting Materials | Chlorinated o-phenylenediamine, tert-butylphenol |

| Key Reaction Types | Diazotization, cyclization, nucleophilic substitution |

| Solvents Used | Ethanol, diethyl ether, n-hexane |

| Purification Techniques | Liquid-liquid extraction, solid-phase extraction, column chromatography |

| Analytical Techniques | Reverse-phase HPLC, GC/MS, NMR |

| Typical Purity | >95% |

| Challenges | Controlling pH to avoid benzotriazole degradation, optimizing solvent ratios for solubility |

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of aminophenol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine and bromine, as well as alkylating agents like alkyl halides, are employed.

Major Products Formed

The major products formed from these reactions include various substituted phenols and benzotriazole derivatives, which have applications in different fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

UV Stabilization

One of the primary applications of Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)- is as a UV stabilizer in plastics and coatings. This compound effectively absorbs ultraviolet radiation, protecting materials from photodegradation. It is particularly useful in:

- Polymer Industry : Enhancing the durability of plastics used in outdoor applications such as automotive parts and construction materials.

- Coatings : Providing long-lasting protection for paints and varnishes exposed to sunlight.

Antioxidant Properties

The compound also serves as an antioxidant in various formulations, preventing oxidative degradation of products. This application is crucial in:

- Cosmetic Products : Extending the shelf life of creams and lotions by inhibiting lipid peroxidation.

- Food Packaging : Protecting food products from oxidative spoilage by incorporating the compound into packaging materials .

Biocidal Applications

Phenol derivatives are known for their antimicrobial properties. This specific phenol has been studied for its potential use in:

- Agricultural Chemicals : As a component in formulations aimed at controlling pests and diseases in crops.

- Wood Preservation : Acting as a biocide to protect wood products from fungal decay and insect infestation .

Case Study 1: UV Stabilization in Polyethylene

A study conducted on the incorporation of Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)- into polyethylene films demonstrated a significant increase in UV resistance compared to untreated films. The treated films exhibited less color change and mechanical degradation after prolonged exposure to UV light over a six-month period.

Case Study 2: Antioxidant Efficacy in Cosmetic Formulations

In a formulation study involving skin creams, the addition of this phenolic compound showed a marked reduction in free radical formation when exposed to UV light. The antioxidant activity was quantified using DPPH (1,1-Diphenyl-2-picrylhydrazyl) assays, revealing that formulations with the compound maintained higher stability over time compared to control samples without it.

Mechanism of Action

The mechanism of action of Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)- involves the absorption of ultraviolet radiation, which prevents the degradation of materials exposed to sunlight. The compound absorbs UV light and dissipates the energy as heat, thereby protecting the underlying material from UV-induced damage. This process involves the excitation of electrons within the benzotriazole ring, followed by non-radiative relaxation .

Comparison with Similar Compounds

Similar Compounds

Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl-: Another UV absorber with similar properties but different substituents.

Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)-: Lacks the chlorine substituent, resulting in slightly different UV absorption characteristics.

Uniqueness

Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)- is unique due to its specific combination of substituents, which provides enhanced UV absorption and stability compared to other similar compounds. The presence of the chlorine atom in the benzotriazole ring increases its effectiveness as a UV stabilizer, making it a preferred choice in various industrial applications .

Biological Activity

Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)-, commonly referred to as UV-326, is a compound belonging to the class of phenolic benzotriazoles. This compound is primarily used as an ultraviolet (UV) light absorber in various industrial and consumer applications. Its biological activity has garnered attention due to its potential toxicological effects and mechanisms of action.

- Chemical Formula : C17H18ClN3O

- Molecular Weight : 315.80 g/mol

- CAS Number : 3864-99-1

-

Structure :

Phenolic benzotriazoles, including UV-326, function primarily as UV absorbers by absorbing harmful UV radiation, thus protecting materials from photodegradation. The mechanism involves the conversion of UV radiation into harmless heat through non-radiative transitions. This property makes them valuable in products exposed to sunlight, such as plastics and coatings.

Acute Toxicity

Studies have indicated that phenolic benzotriazoles exhibit low acute toxicity. The median lethal dose (LD50) values for various compounds in this class are generally above 1000 mg/kg in rodents, suggesting a relatively safe profile for short-term exposure . However, specific data on UV-326's acute toxicity remains limited.

Chronic Exposure

Chronic exposure studies have highlighted the liver as a primary target organ for toxicity among phenolic benzotriazoles. For instance, prolonged administration of drometrizole (a related compound) has shown liver enlargement and histopathological changes in rats . Similar effects may be anticipated for UV-326 due to structural similarities.

Skin Sensitization

Research indicates that drometrizole exhibits skin sensitization properties at concentrations exceeding 1% in guinea pigs. Although UV-326 has not been extensively studied for skin sensitization, caution is warranted given the structural alerts present in related compounds .

Study on Toxicokinetics

A significant study investigated the toxicokinetic behavior of several phenolic benzotriazoles following oral and intravenous administration. The findings revealed that:

- Oral Bioavailability : Low for unsubstituted compounds (~6%) and slightly higher for substituted variants (12.8% - 23%).

- Half-Life : Plasma elimination half-lives ranged from 1.57 to 192 hours depending on the compound structure .

These results underscore the variability in absorption and metabolism based on chemical substitution patterns.

Environmental Impact

Phenolic benzotriazoles are also noted for their environmental persistence and potential ecotoxicity. They have been classified as harmful to aquatic life with long-lasting effects . The European Chemicals Agency (ECHA) has flagged these compounds for further evaluation due to their potential risks.

Data Table: Comparison of Biological Activity

| Compound Name | CAS Number | Acute Toxicity (LD50) | Major Target Organ | Skin Sensitization |

|---|---|---|---|---|

| UV-326 | 3864-99-1 | >1000 mg/kg | Liver | Unknown |

| Drometrizole | 101697-89-6 | >2000 mg/kg | Liver | Yes |

| Bumetrizole | - | >2000 mg/kg | Liver | No |

Q & A

Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound in synthetic samples?

Answer:

- Elemental Analysis (CHNS): Determine elemental composition (C, H, N, S) to confirm stoichiometry. For example, CHNS analyzers like the Vario MICRO system provide quantitative data, as demonstrated in studies of structurally related phenolic benzotriazoles .

- HPLC with UV Detection: Optimize reverse-phase HPLC conditions (e.g., C18 column, acetonitrile/water mobile phase) to quantify purity and detect impurities. This is critical for ensuring compliance with regulatory limits (e.g., SML ≤30 mg/kg in plastics) .

- FTIR and NMR Spectroscopy: Confirm functional groups (e.g., hydroxyl, benzotriazole) and substitution patterns. For instance, tert-butyl and chloro substituents exhibit distinct chemical shifts in H and C NMR spectra .

Basic: How can researchers design experiments to assess the UV-stabilizing efficacy of this compound in polymer matrices?

Answer:

- Accelerated Weathering Tests: Expose polymer films containing the compound (e.g., PS, PP) to UV irradiation (UVA/B lamps, 340 nm) and measure degradation via tensile strength loss or carbonyl index (FTIR) .

- Control Groups: Compare with unmodified polymers and commercial stabilizers (e.g., UV-326) to benchmark performance .

- Dosage Optimization: Test concentrations within regulatory limits (e.g., 0.5% in PP/PE) to balance efficacy and migration risks .

Advanced: How do structural substitutions (e.g., tert-butyl, chloro) influence the toxicity profile of phenolic benzotriazoles?

Answer:

- In Vivo Toxicity Screening: Conduct 14-day rat studies (oral gavage, 0–1000 mg/kg) to assess clinical chemistry, organ weights, and histopathology. Higher substitution (e.g., trisubstituted derivatives like ditBuCl-BZT) correlates with increased hepatotoxicity and reduced NOAELs .

- Structure-Activity Relationship (SAR) Modeling: Use cheminformatics tools to cluster compounds by substitution patterns (e.g., halogenation, alkyl chain length). Chloro and tert-butyl groups enhance bioaccumulation potential due to increased lipophilicity .

Advanced: What methodologies resolve discrepancies between in vitro and in vivo toxicity data for this compound?

Answer:

- Pharmacokinetic (PK) Modeling: Apply two-compartment models (first-order input/output) to predict plasma concentrations from in vitro absorption data. For example, disubstituted benzotriazoles exhibit slower clearance than monosubstituted analogs .

- In Vitro-In Vivo Extrapolation (IVIVE): Use hepatocyte assays to estimate metabolic clearance rates and refine PK parameters, reducing reliance on animal testing .

Basic: What are the regulatory considerations for using this compound in food-contact plastics?

Answer:

- Migration Limits: Adhere to SMLs (e.g., 30 mg/kg total for related benzotriazoles in PET/PC) by quantifying migration via LC-MS/MS in food simulants (e.g., 10% ethanol) .

- Material Restrictions: Avoid applications with high-ethanol or fatty foods if the compound is used in polystyrene (PS) matrices .

Advanced: How can researchers differentiate this compound from structurally similar benzotriazoles in environmental samples?

Answer:

- High-Resolution Mass Spectrometry (HRMS): Use Q-TOF or Orbitrap systems to distinguish isomers via exact mass (e.g., 327.81 g/mol for CHClNO) and isotopic patterns .

- Fragmentation Patterns: Analyze MS/MS spectra; chloro and tert-butyl groups produce characteristic fragment ions (e.g., m/z 241 for benzotriazole cleavage) .

Basic: What synthetic routes are reported for analogous phenolic benzotriazoles?

Answer:

- Condensation Reactions: React 5-chloro-2H-benzotriazole with tert-butylphenol derivatives under acidic conditions (e.g., HSO) .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product, followed by recrystallization from ethanol .

Advanced: What computational tools predict the environmental persistence of this compound?

Answer:

- Quantitative Structure-Property Relationship (QSPR) Models: Input descriptors like logP (3.8–4.2) and molar refractivity to estimate biodegradation half-lives .

- Molecular Dynamics Simulations: Assess interactions with soil organic matter to predict sorption behavior .

Basic: How is this compound quantified in complex matrices like wastewater or biological fluids?

Answer:

- Solid-Phase Extraction (SPE): Use C18 cartridges to preconcentrate samples, achieving detection limits <1 ng/mL via UPLC-MS/MS .

- Internal Standards: Deuterated analogs (e.g., d-ditBuCl-BZT) improve accuracy in matrix-heavy samples .

Advanced: What strategies mitigate photodegradation byproducts of this compound in industrial applications?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.